

Application of AMPSO in Capillary Electrophoresis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ampso*

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Introduction to AMPSO in Capillary Electrophoresis

AMPSO (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic buffering agent that offers significant advantages in capillary electrophoresis (CE), particularly in the separation of proteins and peptides. Its zwitterionic nature at a wide pH range provides good buffering capacity with low conductivity. This characteristic is crucial in CE as it minimizes the generation of Joule heat, even at high buffer concentrations, allowing for the application of higher voltages. This, in turn, leads to shorter analysis times and higher separation efficiencies.

The use of zwitterionic buffers like **AMPSO** can also play a critical role in minimizing the interaction of analytes, such as proteins, with the capillary wall. This reduction in adsorption leads to improved peak shapes, better resolution, and enhanced reproducibility of migrations.

Key Applications of AMPSO Buffers in CE

- **Protein and Peptide Separations:** **AMPSO** is particularly effective in the capillary zone electrophoresis (CZE) of proteins and peptides. Its ability to maintain a stable pH while contributing minimally to the overall current allows for the fine-tuning of separation selectivity based on the charge-to-size ratio of the analytes. The use of high concentrations of

zwitterionic buffers has been shown to significantly improve separation efficiency, achieving a high number of theoretical plates.

- **Minimizing Analyte-Wall Interactions:** The inherent properties of **AMPSO** help in reducing the adsorption of proteins and other charged molecules onto the negatively charged surface of fused-silica capillaries. This leads to sharper peaks and more reliable quantitative analysis.
- **Potential in Chiral Separations:** While less documented, the principles of using zwitterionic buffers can be extended to chiral separations, where they can be used as a background electrolyte in conjunction with chiral selectors to achieve enantiomeric resolution of pharmaceutical compounds.

Experimental Protocols

Protocol 1: General Protein Separation using an AMPSO-based Buffer in CZE

This protocol provides a starting point for the separation of standard proteins like lysozyme and α -chymotrypsinogen A.

Objective: To achieve high-resolution separation of proteins using a zwitterionic buffer system.

Materials:

- Capillary Electrophoresis System with UV detector
- Fused-silica capillary (e.g., 50 μm I.D., 375 μm O.D., effective length 50 cm)
- **AMPSO** (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)
- Potassium sulfate (K_2SO_4)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Deionized water (18 $\text{M}\Omega\cdot\text{cm}$)
- Protein standards (e.g., lysozyme, α -chymotrypsinogen A) at a concentration of 0.1-1 mg/mL in water or buffer.

Procedure:

- Buffer Preparation:
 - Prepare a 100 mM **AMPSO** solution in deionized water.
 - Adjust the pH to 7.0 using HCl or NaOH.
 - For a high ionic strength zwitterionic buffer, add potassium sulfate to a final concentration of 100 mM.
 - Filter the buffer through a 0.22 μ m syringe filter before use.
- Capillary Conditioning:
 - Rinse the new capillary with 1 M NaOH for 20 minutes.
 - Rinse with deionized water for 10 minutes.
 - Rinse with the running buffer (**AMPSO** buffer) for 15 minutes.
 - Between runs, rinse with 0.1 M NaOH for 2 minutes, water for 2 minutes, and running buffer for 5 minutes to ensure reproducibility.
- Sample Injection:
 - Introduce the protein sample into the capillary using hydrodynamic injection at a pressure of 0.5 psi for 5 seconds. The injection parameters may need to be optimized depending on the sample concentration and instrument.
- Electrophoretic Separation:
 - Place the capillary ends into the buffer vials.
 - Apply a voltage of 20-30 kV (normal polarity, anode at the inlet).
 - Set the capillary temperature to 25°C.
 - Monitor the separation at a wavelength of 214 nm.

- Data Analysis:
 - Record the electropherogram.
 - Determine the migration time, peak area, and number of theoretical plates for each protein.

Protocol 2: Peptide Separation using a Zwitterionic Additive

This protocol outlines a general method for separating closely related peptides by modifying the hydrophobic selectivity of the background electrolyte with a zwitterionic additive. While this protocol uses a different zwitterionic compound, the principles can be adapted for **AMPSO**.

Objective: To separate closely related peptides by incorporating hydrophobic selectivity into the CE method.

Materials:

- Capillary Electrophoresis System with UV detector
- Neutral, hydrophilic-coated capillary
- Background electrolyte (BGE), e.g., 50 mM phosphate buffer, pH 7.0
- Zwitterionic additive (e.g., N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, or explore **AMPSO** derivatives)
- Organic modifier (e.g., acetonitrile, methanol)
- Peptide standards

Procedure:

- Buffer Preparation:
 - Prepare the primary BGE (e.g., 50 mM phosphate buffer, pH 7.0).

- Prepare a stock solution of the zwitterionic additive.
- Create a series of running buffers by adding varying concentrations of the zwitterionic additive and organic modifier to the primary BGE to optimize selectivity.
- Capillary Conditioning:
 - Condition the coated capillary according to the manufacturer's instructions. Typically, this involves rinsing with the running buffer.
- Sample Injection:
 - Inject the peptide sample using hydrodynamic or electrokinetic injection.
- Electrophoretic Separation:
 - Apply a constant voltage (e.g., 15-25 kV).
 - Maintain a constant temperature (e.g., 25°C).
 - Detect at an appropriate UV wavelength for peptides (e.g., 200 or 214 nm).
- Method Optimization:
 - Vary the concentration of the zwitterionic additive and the type and concentration of the organic modifier to achieve the desired separation.

Data Presentation

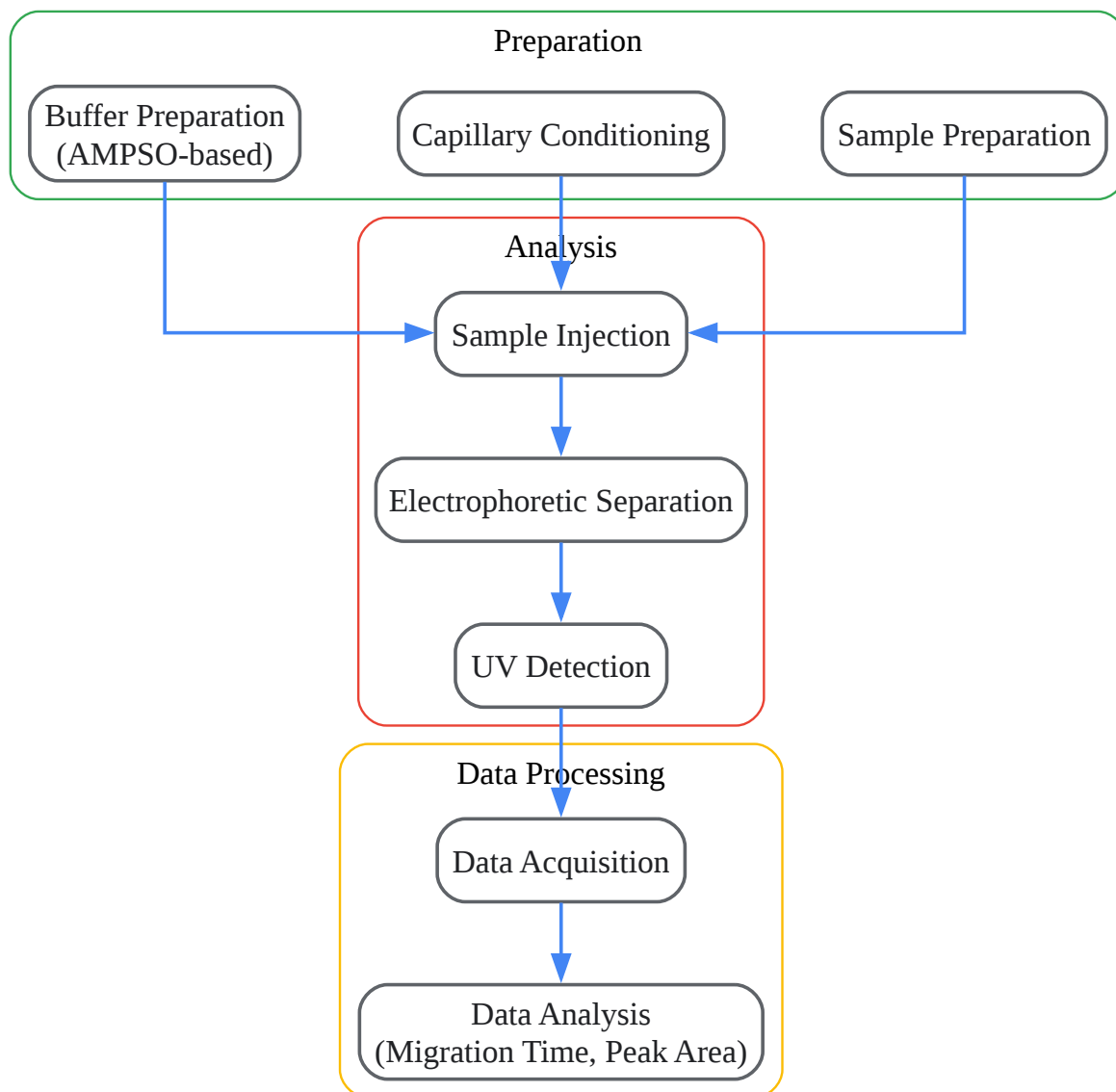
The following tables summarize the expected influence of different buffer components on protein separation in CZE, based on published findings with zwitterionic buffers.

Table 1: Effect of Buffer Composition on Separation Efficiency of Standard Proteins

Buffer Composition	Analyte	pH	Theoretical Plates (N)	Migration Time (min)
100 mM AMPSO	Lysozyme	7.0	> 80,000	< 25
100 mM AMPSO	α -Chymotrypsinogen A	7.0	> 90,000	< 20
100 mM AMPSO + 100 mM K ₂ SO ₄	Lysozyme	7.0	> 100,000	< 30
100 mM AMPSO + 100 mM K ₂ SO ₄	α -Chymotrypsinogen A	7.0	> 110,000	< 25
100 mM K ₂ SO ₄	Lysozyme	7.0	~ 50,000	< 20
100 mM K ₂ SO ₄	α -Chymotrypsinogen A	7.0	~ 60,000	< 15

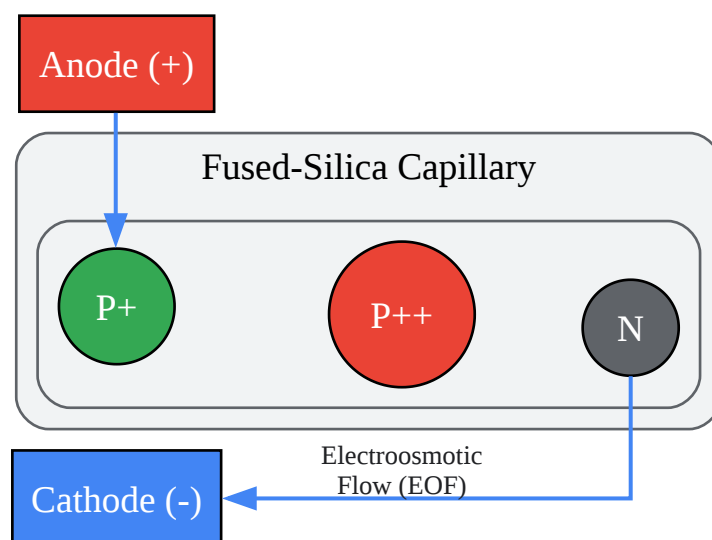
Note: The values presented are illustrative and based on typical performance improvements observed when using zwitterionic buffers in combination with salts.

Visualizations



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Caption: Experimental Workflow for Protein Analysis using **AMPSO** Buffer in CE.



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Caption: Principle of Separation in CZE with a Zwitterionic Buffer.

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